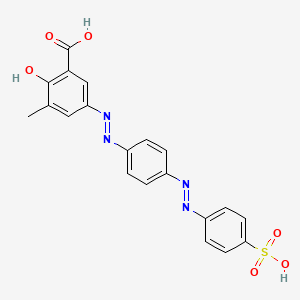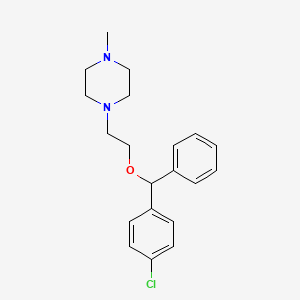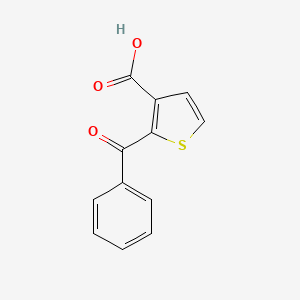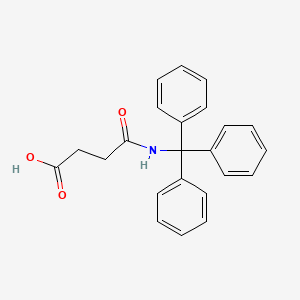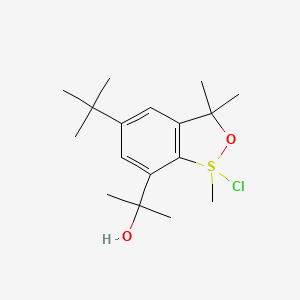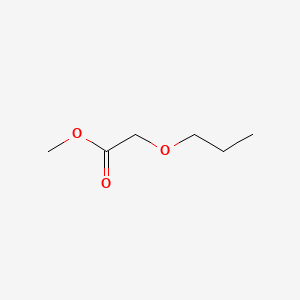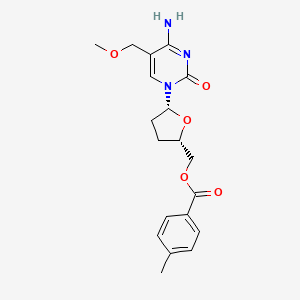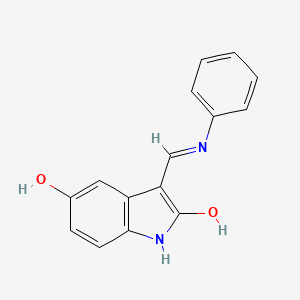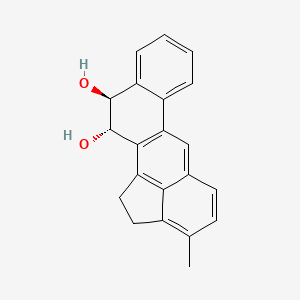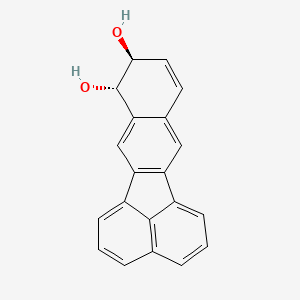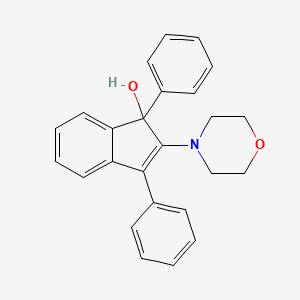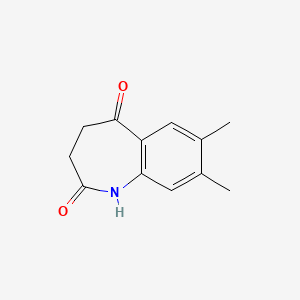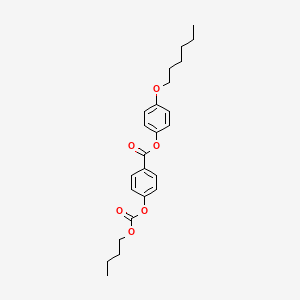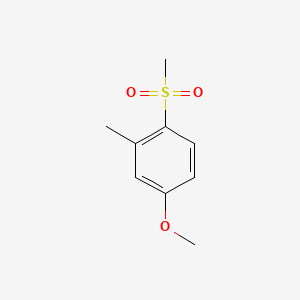
Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- is an organic compound with the molecular formula C9H12O3S It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 4-methoxy-2-methylbenzene.
Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. This can be done using reagents like methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The temperature is maintained at a moderate level, typically around 0-25°C, to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-methoxy-2-methyl-1-(methylthio)benzene.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl groups.
Medicine:
Industry:
Materials Science: Used in the development of advanced materials with specific chemical properties.
Agrochemicals: Potential use in the synthesis of herbicides or pesticides.
Wirkmechanismus
The mechanism by which Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The methoxy and methyl groups can modulate the compound’s hydrophobicity and electronic properties, affecting its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Benzene, 4-methoxy-2-methyl-1-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Benzene, 4-methoxy-2-methyl-1-(sulfonyl)-: Contains a sulfonyl group instead of a methylsulfonyl group.
Benzene, 4-methoxy-2-methyl-1-(ethylsulfonyl)-: Similar structure but with an ethylsulfonyl group.
Uniqueness: Benzene, 4-methoxy-2-methyl-1-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
124052-66-0 |
|---|---|
Molekularformel |
C9H12O3S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
4-methoxy-2-methyl-1-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O3S/c1-7-6-8(12-2)4-5-9(7)13(3,10)11/h4-6H,1-3H3 |
InChI-Schlüssel |
FCFWGOXRVWSOGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


